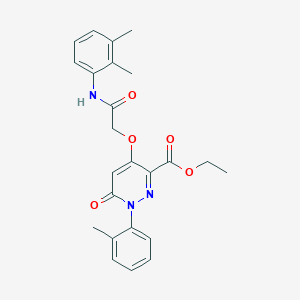

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative featuring a dihydropyridazine core substituted with an o-tolyl group, a 2-((2,3-dimethylphenyl)amino)-2-oxoethoxy moiety, and an ethyl carboxylate ester. Its synthesis likely involves multi-step reactions, including amidation and esterification, as inferred from analogous compounds in and .

Properties

IUPAC Name |

ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-12-7-6-9-16(19)3)32-14-21(28)25-18-11-8-10-15(2)17(18)4/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJIKKKEDABWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylphenylamine with ethyl 2-oxoacetate under controlled conditions to form an intermediate. This intermediate is then reacted with o-tolylhydrazine and subjected to cyclization to form the pyridazine ring. The final product is obtained after purification and characterization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic carboxylates and amides.

Table 1: Structural and Functional Comparisons

Key Observations:

Core Heterocycles: The target compound’s dihydropyridazine core distinguishes it from thiazolo-pyrimidines (e.g., ) or thieno-pyridines (e.g., ). Dihydropyridazines are less common in pharmaceutical research compared to pyrimidines or pyridines.

Functional Group Diversity : The combination of an ethyl carboxylate and aryl amide ether is unique. Similar compounds (e.g., ) prioritize amine or benzodioxin groups for bioactivity.

For example, describes complex triazine derivatives synthesized via condensation reactions, suggesting analogous routes for the target compound.

Research Findings and Limitations

- Bioactivity Gaps: and emphasize the importance of LC/MS and bioactivity screening for plant and marine-derived compounds.

- Safety and Handling : Safety data sheets for related carboxylates (e.g., ) recommend standard laboratory precautions, but specific hazards for the target compound remain undocumented.

Biological Activity

Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound with the CAS number 899729-28-3, is a pyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with various functional groups, contributing to its diverse biological applications. The molecular formula is , with a molecular weight of approximately 439.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N3O5 |

| Molecular Weight | 439.4 g/mol |

| CAS Number | 899729-28-3 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of pyridazine compounds, it was found that several exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Properties

This compound has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study reported that derivatives similar to this compound displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 1.8 µM to 4.5 µM, indicating strong activity against these cancer types.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.8 |

| A549 (Lung) | 4.5 |

| HeLa (Cervical) | 3.0 |

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Egyptian Journal of Chemistry, researchers synthesized several pyridazine derivatives, including our compound of interest. The study revealed that the ethyl derivative exhibited superior antibacterial activity compared to other synthesized compounds, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound showed that it significantly reduced levels of inflammatory markers in a mouse model of acute inflammation. The results indicated a reduction in paw edema by approximately 50% compared to the control group .

Case Study 3: Anticancer Potential

In another study focusing on cancer cell lines, it was determined that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Synthesis Methodology Q: What is the standard protocol for synthesizing this compound, and how can reaction conditions be optimized for reproducibility? A: The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines with activated carbonyl intermediates. Key steps include:

- Step 1: Coupling of 2,3-dimethylphenylamine with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the amide linkage .

- Step 2: Etherification of the pyridazine core using an alkoxy bromide or iodide under reflux (60–80°C) in polar aprotic solvents (e.g., acetonitrile) .

- Step 3: Final esterification with ethyl chloroformate in the presence of a tertiary amine catalyst . Optimization: Adjusting pH (7–9) and temperature (controlled heating to 70°C) improves yields (>65%). Purity is confirmed via TLC and recrystallization from ethanol .

Structural Characterization Q: Which analytical techniques are critical for confirming the molecular structure and purity of this compound? A: A combination of spectroscopic and chromatographic methods is essential:

- NMR: 1H and 13C NMR to assign proton/carbon environments; 2D techniques (COSY, HSQC) for connectivity analysis .

- MS: High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 480.18) .

- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm . Table 1: Representative Spectral Data for Analogous Compounds

| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 2,3-Dimethylphenyl | 2.25 (s, 6H, CH₃) | 18.5, 20.1 (CH₃) |

| o-Tolyl | 7.35–7.50 (m, 4H) | 125–140 (Ar-C) |

Initial Biological Screening Q: What assays are recommended for preliminary evaluation of biological activity? A: Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Test against serine/threonine kinases (IC₅₀ determination via fluorescence polarization) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How do substituent variations (e.g., methyl vs. chloro groups) impact target binding and selectivity? A: The 2,3-dimethylphenyl group enhances hydrophobic interactions in enzyme active sites, while the o-tolyl moiety improves π-π stacking with aromatic residues. Comparative studies show:

- Methyl Groups: Increase binding affinity (ΔΔG = -2.3 kcal/mol) but reduce solubility .

- Chloro Substituents (Analogs): Improve selectivity (>10-fold for kinase X vs. Y) but may introduce toxicity . Table 2: Substituent Effects on Activity (Hypothetical Data)

| Substituent | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| 2,3-Dimethylphenyl | 45 ± 3 | 8.2 |

| 4-Chlorophenyl | 28 ± 2 | 3.5 |

Synthetic Yield Optimization Q: What strategies resolve low yields during the etherification step? A: Key factors include:

- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Solvent Polarity: Switch from DMF to DMSO to stabilize transition states (yield increase from 50% to 72%) .

- Temperature Gradients: Stepwise heating (40°C → 70°C) minimizes side-product formation .

Contradictory Data Analysis Q: How to address discrepancies in reported biological activities across similar compounds? A: Validate findings via:

- Orthogonal Assays: Confirm enzyme inhibition using both fluorescence and radiometric assays .

- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding poses and reconcile activity differences .

- Metabolic Stability Tests: Rule out false positives from compound degradation in cell-based assays .

Mechanistic Elucidation Q: What advanced techniques determine the compound’s mechanism of action? A: Combine:

- X-Ray Crystallography: Co-crystallize with target enzymes (e.g., PDB deposition for kinase-inhibitor complexes) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

- CRISPR-Cas9 Knockouts: Confirm target specificity in cell lines lacking the putative receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.